molecular formula C10H9NOS B1283006 (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime CAS No. 147396-07-4

(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime

Cat. No.: B1283006
CAS No.: 147396-07-4
M. Wt: 191.25 g/mol
InChI Key: LYNWDHNMGAKITE-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a benzo[b]thiophene moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The (Z)-configuration indicates the specific geometric isomerism around the oxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime typically involves the reaction of benzo[b]thiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the (Z)-isomer. The reaction can be represented as follows:

Benzo[b]thiophene-2-carbaldehyde+NH2OHHCl(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime+H2O+NaCl\text{Benzo[b]thiophene-2-carbaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O} + \text{NaCl} Benzo[b]thiophene-2-carbaldehyde+NH2​OH⋅HCl→(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime+H2​O+NaCl

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxime under mild conditions.

Major Products

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzo[b]thiophene moiety contributes to the compound’s stability and reactivity, allowing it to participate in diverse chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]thiophene-2-carbaldehyde oxime
  • 2-(Benzo[b]thiophen-2-yl)ethanamine
  • Benzo[b]thiophene-2-carboxylic acid

Uniqueness

(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime is unique due to its specific (Z)-configuration, which imparts distinct chemical and biological properties. The presence of the benzo[b]thiophene moiety enhances its stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

(NE)-N-[1-(1-benzothiophen-2-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNWDHNMGAKITE-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257469
Record name Ethanone, 1-benzo[b]thien-2-yl-, oxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147396-07-4
Record name Ethanone, 1-benzo[b]thien-2-yl-, oxime, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147396-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-benzo[b]thien-2-yl-, oxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.